molecular formula C5H6BrN3OS B2604147 5-Bromo-2-methanesulfinylpyrimidin-4-amine CAS No. 2219378-93-3

5-Bromo-2-methanesulfinylpyrimidin-4-amine

Cat. No. B2604147
M. Wt: 236.09
InChI Key: PISKLKJRIGCXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methanesulfinylpyrimidin-4-amine, also known as Br-IMP, is a chemical compound with potential applications in scientific research. It is a derivative of pyrimidine, a heterocyclic organic compound that is widely used in pharmaceuticals and agrochemicals. Br-IMP has a unique chemical structure that makes it a promising candidate for various research applications.

Scientific Research Applications

Chemical Synthesis and Characterization

  • The compound is involved in the synthesis of various pyrimidine derivatives. For example, Doulah et al. (2014) studied the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, resulting in the formation of related pyrimidine compounds (Doulah et al., 2014).
  • Bakavoli et al. (2006) demonstrated the utility of this compound in preparing thiazolo[4,5-d] pyrimidine derivatives, highlighting its role in creating novel heterocyclic compounds (Bakavoli et al., 2006).

Mechanistic Studies in Organic Chemistry

  • Research by Kroon and Plas (2010) on the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia provides insights into the mechanisms of amination reactions, which could be relevant for understanding reactions involving similar compounds (Kroon & Plas, 2010).
  • Rasmussen and Plas (2010) investigated the amination of polyhalopyrimidines, including derivatives of 5-bromo-2-methanesulfinylpyrimidin-4-amine, exploring the substitution patterns and reaction pathways (Rasmussen & Plas, 2010).

Application in Photophysical Studies

  • The compound has potential applications in the development of fluorescent probes. Li et al. (2008) worked on water-soluble BODIPY derivatives, where derivatives of pyrimidines like 5-bromo-2-methanesulfinylpyrimidin-4-amine could be relevant for the design of fluorescent molecules (Li et al., 2008).

Novel Derivatives and Biological Activities

  • Research by Ahmad et al. (2017) on Suzuki cross-coupling reactions using related pyrimidine derivatives like 5-bromo-2-methylpyridin-3-amine highlights the potential for synthesizing new molecules with biological activities (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-2-methylsulfinylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3OS/c1-11(10)5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISKLKJRIGCXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methanesulfinylpyrimidin-4-amine

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